2-Bromobenzene-1,3,5-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3,5-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-NHPOFCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927129 | |
| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-41-3 | |
| Record name | Benzene-1,3,5-d3, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 2 Bromobenzene 1,3,5 D3
Deuterium (B1214612) Exchange Reactions in Aromatic Systems
Direct hydrogen-deuterium (H/D) exchange is one of the most straightforward strategies for deuterium incorporation. nih.govwikipedia.org This process involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source. wikipedia.org
Catalysis is often necessary to facilitate the exchange of non-labile aromatic C-H bonds. wikipedia.org Both homogeneous and heterogeneous catalysts have been developed for this purpose, offering different advantages in terms of selectivity and reaction conditions.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for selective H/D exchange. Transition metals such as iridium, ruthenium, rhodium, and platinum are commonly employed. nih.govresearchgate.net For the synthesis of 2-Bromobenzene-1,3,5-d3, a catalyst must be chosen that directs exchange to the desired positions. Ruthenium-catalyzed C-H activation, for example, has been used for the deuteration of aromatic carbonyl compounds. nih.govresearchgate.net While the bromo group in 2-bromobenzene is not a classic directing group in the same manner as a carbonyl, certain catalyst systems can achieve deuteration of arenes based on steric accessibility or electronic properties. Iron-based pincer complexes have also shown high activity for H/D exchange at the sterically most accessible meta and para positions of toluene, suggesting a potential pathway for the selective deuteration of 2-bromobenzene at the 1, 3, and 5 positions. nih.gov
Table 1: Examples of Homogeneous Catalysis for Aromatic Deuteration
| Catalyst System | Substrate Type | Deuterium Source | Key Findings |
|---|---|---|---|
| Iridium(III)-NHC Complexes | Ketones | D₂O | High catalytic activity, more stable than phosphine analogues. chemistryviews.org |
| Ruthenium Complexes | Aromatic Carbonyls | D₂O | Achieves high deuteration at ortho-positions via a transient directing group. nih.govresearchgate.net |
| Iron PCNCP Pincer Complex | (Hetero)aromatics | Benzene-d₆ | Catalyzes H/D exchange under mild conditions (50 °C), tolerant of halides. nih.gov |
| Silver-Carbonate Complex | Heterocycles | CH₃OD | Site-selective deuteration of C-H bonds without directing groups. nih.gov |
Heterogeneous catalysts, particularly noble metals like platinum and palladium supported on activated carbon, offer advantages in terms of catalyst recovery and reuse. chemistryviews.org These systems can catalyze H/D exchange on a wide variety of aromatic compounds. publish.csiro.au In these reactions, the aromatic compound is typically heated with a deuterium source, such as D₂O, in the presence of the catalyst. The selectivity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, but they can achieve high levels of deuterium incorporation. For instance, heterogeneous platinum has been used for the deuteration of naphthalene and other polycyclic aromatic hydrocarbons, showing initial specificity that can be controlled by reaction time. publish.csiro.au Applying this to 2-bromobenzene would require careful optimization of reaction conditions to favor deuteration at the 1, 3, and 5 positions.
Table 2: Heterogeneous Catalysis for Aromatic H/D Exchange
| Catalyst | Deuterium Source | Temperature | Observations |
|---|---|---|---|
| Platinum Black | D₂O | 150°C | Used for deuteration of polycyclic aromatic hydrocarbons; specificity can be controlled. publish.csiro.au |
| Palladium on Carbon (Pd/C) | D₂ | Not specified | Commonly used for deuterodehalogenation but can also effect H/D exchange. |
Base-mediated H/D exchange provides a metal-free alternative for deuteration. acs.org This method relies on the abstraction of a proton by a base to form a carbanion, which is then quenched by a deuterated solvent that serves as the deuterium source. Solvents like dimethyl sulfoxide (DMSO)-d₆ can be used effectively for this purpose. acs.org The acidity of the aromatic protons is a key factor. In 2-bromobenzene, the electron-withdrawing inductive effect of the bromine atom can slightly increase the acidity of the ortho and para protons, but meta-position exchange can still be achieved. This strategy is cost-effective and can lead to selective deuteration in various electronically distinct molecules. acs.org
Dehalogenative deuteration is a powerful method for introducing deuterium with high site-selectivity by replacing a carbon-halogen bond with a carbon-deuterium bond. nih.gov This approach is distinct from H/D exchange. To synthesize this compound using this method, a starting material with halogens at the 1, 3, and 5 positions would be required, such as 1,3,5-triiodo-2-bromobenzene. The C-I bonds could then be selectively cleaved and replaced with deuterium atoms.
Recent advancements have focused on photocatalytic and electrochemical methods, which offer mild reaction conditions and avoid harsh reagents. chinesechemsoc.orgxmu.edu.cnnju.edu.cn Electrochemical reduction, for example, can proceed smoothly at room temperature without metal catalysts and can use D₂O as the deuterium source. chinesechemsoc.org This method works by reducing the aryl halide to form a radical anion, which then cleaves the C-X bond to form an aryl radical. This radical subsequently abstracts a deuterium atom from the solvent. nih.gov Similarly, visible-light photoredox catalysis can achieve the same transformation, often using a photosensitizer to initiate an electron transfer process. nih.govnih.gov
The choice of deuterium source is critical for the practicality and cost-effectiveness of any deuteration strategy. Heavy water (D₂O) is the most economical and environmentally benign deuterium source and is widely used in various catalytic systems, including photocatalytic and electrochemical methods. nih.govchinesechemsoc.orgnju.edu.cnnih.gov Other common sources include deuterated solvents which can sometimes participate directly in the reaction mechanism.
Table 3: Common Deuterium Sources in Modern Synthetic Methods
| Deuterium Source | Abbreviation | Common Applications |
|---|---|---|
| Deuterium Oxide (Heavy Water) | D₂O | Photocatalytic, electrochemical, and metal-catalyzed H/D exchange. nih.govchinesechemsoc.orgnih.gov |
| Acetonitrile-d₃ | CD₃CN | Electrochemical and photocatalytic dehalogenative deuteration. xmu.edu.cnresearchgate.net |
| Methanol-d₄ | CD₃OD | Base-catalyzed H/D exchange and as a source in some radical deuterations. nju.edu.cn |
| Isopropanol-d₈ | (CD₃)₂CDOD | Palladium-catalyzed deuterodehalogenation reactions. chinesechemsoc.org |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Base-mediated deuteration reactions. acs.org |
Photocatalytic and Electrochemical Dehalogenative Deuteration
Investigation of Catalyst Systems and Reaction Conditions
The synthesis of this compound necessitates a careful selection and optimization of catalyst systems and reaction conditions to ensure high regioselectivity and efficiency. While direct studies on the bromination of 1,3,5-trideuteriobenzene are not extensively documented, valuable insights can be drawn from analogous reactions involving substituted benzenes.
The bromination of aromatic compounds typically proceeds via electrophilic aromatic substitution, where a catalyst is often employed to polarize the bromine molecule, generating a more potent electrophile. For the bromination of a deuterated benzene (B151609) ring, the choice of catalyst is critical to control the reaction's regioselectivity and prevent unwanted side reactions such as over-bromination or isotope scrambling.
Research into the bromination of sterically hindered benzenes, such as 1,3,5-tri-tert-butylbenzene, has revealed complex reaction kinetics with a high order in bromine. This suggests the involvement of clustered polybromide anions in the transition state, a factor that could also influence the bromination of 1,3,5-trideuteriobenzene. The reaction conditions, including solvent, temperature, and bromine concentration, would need to be meticulously controlled to favor the formation of the desired monosubstituted product.
Table 1: Potential Catalyst Systems and Conditions for Bromination
| Catalyst System | Potential Advantages | Key Parameters to Optimize |
| Iron (III) Bromide (FeBr₃) | Readily available and effective for many aromatic brominations. | Catalyst loading, temperature, reaction time. |
| Aluminum Chloride (AlCl₃) | Strong Lewis acid, can enhance reactivity. | Strict anhydrous conditions required, potential for side reactions. |
| Zeolites | Shape-selective catalysis could enhance regioselectivity. | Type of zeolite, reaction temperature, solvent. |
| N-Bromosuccinimide (NBS) with a radical initiator | Alternative to molecular bromine, can offer different selectivity. | Initiator concentration, light or heat conditions, solvent. |
The optimization of these parameters would be crucial in developing a robust and selective synthesis of this compound.
Precursor-Based Synthetic Routes to this compound
Given the challenges associated with the direct, selective bromination of 1,3,5-trideuteriobenzene, precursor-based routes offer a more controlled and often more efficient approach to the synthesis of this compound.
Multi-step Synthesis from Deuterated Anilines or Related Precursors
A highly viable strategy for the synthesis of this compound involves the use of a deuterated aniline precursor. This multi-step approach allows for the precise installation of the deuterium atoms prior to the introduction of the bromine atom, thereby ensuring the desired isotopic labeling pattern.
The synthesis would commence with the deuteration of aniline to produce 2,4,6-trideuterioaniline. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent. Subsequently, the amino group of the deuterated aniline can be converted into a diazonium salt, which can then be subjected to a Sandmeyer reaction using a copper(I) bromide source to introduce the bromine atom at the desired position.
Scheme 1: Proposed Synthesis from a Deuterated Aniline Precursor
Deuteration: Aniline → 2,4,6-trideuterioaniline
Diazotization: 2,4,6-trideuterioaniline → 2,4,6-trideuteriobenzenediazonium salt
Sandmeyer Reaction: 2,4,6-trideuteriobenzenediazonium salt → 2-Bromo-1,3,5-d3-benzene
This method offers excellent control over the final structure of the molecule, with the positions of the deuterium atoms and the bromine atom being determined by the sequence of reactions.
Regioselective Bromination of Deuterated Benzene Derivatives
An alternative precursor-based approach involves the regioselective bromination of a deuterated benzene derivative that contains a directing group. This strategy relies on the principles of electrophilic aromatic substitution, where the directing group guides the incoming electrophile (bromine) to a specific position on the aromatic ring.
For instance, one could start with a deuterated benzene derivative containing a strongly activating and ortho-, para-directing group. After the regioselective introduction of the bromine atom, this directing group would be removed or converted into a different functionality. The success of this approach hinges on the ability to achieve high regioselectivity in the bromination step, which can be influenced by the choice of catalyst, solvent, and reaction temperature. nih.govamanote.com
Optimization of Deuteration Selectivity and Yield
The efficiency and purity of the final product in any synthesis of this compound are critically dependent on the optimization of the deuteration process itself. This involves not only achieving a high degree of deuterium incorporation but also ensuring that the deuterium atoms are located at the desired positions and that side reactions are minimized.
Control of Deuterium Incorporation Degree
Achieving a high degree of deuterium incorporation is paramount for the utility of the final labeled compound. The extent of deuteration can be influenced by several factors, including the choice of deuterium source (e.g., D₂O, deuterated acids), the reaction time, temperature, and the catalyst used. In methods involving hydrogen-deuterium exchange, multiple exchange cycles may be necessary to reach the desired level of isotopic enrichment. Advanced methods for deuterium incorporation, such as palladium-catalyzed Br/D exchange, offer high efficiency and functional group tolerance, allowing for the introduction of deuterium with high incorporation efficiency.
Table 2: Factors Influencing the Degree of Deuterium Incorporation
| Factor | Effect on Deuteration |
| Deuterium Source | The isotopic purity of the source directly impacts the final incorporation level. |
| Reaction Time | Longer reaction times generally lead to higher degrees of exchange. |
| Temperature | Higher temperatures can increase the rate of exchange but may also lead to side reactions. |
| Catalyst | The choice of catalyst can significantly affect the rate and selectivity of deuteration. |
Careful monitoring of the reaction progress using techniques such as NMR spectroscopy is essential to determine the optimal conditions for achieving the desired degree of deuterium incorporation.
Minimization of Over-deuteration and Side Reactions
While a high degree of deuteration is desirable, it is equally important to avoid over-deuteration, where more hydrogen atoms than intended are replaced by deuterium. This can be controlled by carefully managing the reaction stoichiometry and conditions. Similarly, the minimization of side reactions, such as the formation of polybrominated or isomerized products, is crucial for obtaining a pure sample of this compound. The use of highly selective catalysts and optimized reaction conditions can help to suppress these unwanted pathways. The development of precision deuteration techniques is an active area of research, with the goal of achieving site-selective deuterium incorporation with minimal byproducts. nih.gov
Mechanistic Investigations Utilizing 2 Bromobenzene 1,3,5 D3 As a Probe
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The deuterium kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for gaining insight into the structure of the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD) at the same position. By measuring how the substitution of hydrogen with deuterium in 2-Bromobenzene-1,3,5-d3 affects the rate of a reaction, chemists can infer whether the C-H (or C-D) bond is broken in the rate-determining step.
Measurement and Interpretation of Primary and Secondary KIEs
Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the C-H bond, the zero-point energy is higher than that of the corresponding C-D bond due to the lighter mass of hydrogen. Consequently, the activation energy for breaking a C-H bond is lower than that for a C-D bond, leading to a faster reaction rate for the non-deuterated compound. A significant primary KIE (typically kH/kD > 2) is a strong indication that the C-H bond is broken in the rate-determining step.
Secondary kinetic isotope effects are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs arise from changes in the vibrational frequencies at the labeled position between the ground state and the transition state, often due to a change in hybridization of the carbon atom to which the deuterium is attached.
The measurement of KIEs typically involves running parallel reactions with the deuterated and non-deuterated substrates under identical conditions and carefully measuring their rates. Alternatively, competitive experiments can be performed where a mixture of the deuterated and non-deuterated compounds is reacted, and the isotopic composition of the products and/or remaining starting materials is analyzed.
| Type of KIE | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | > 2 | C-H bond is broken in the rate-determining step. |
| Secondary (Normal) | 1.0 - 1.5 | Loosening of C-H vibrational modes in the transition state (e.g., sp3 to sp2 rehybridization). |
| Secondary (Inverse) | < 1.0 | Tightening of C-H vibrational modes in the transition state (e.g., sp2 to sp3 rehybridization). |
| No significant KIE | ~ 1.0 | C-H bond is not broken in or before the rate-determining step. |
Analysis of Rate-Determining Steps in Bromination Processes
Electrophilic aromatic bromination is a classic example where KIE studies can provide definitive evidence for the reaction mechanism. The generally accepted mechanism involves the initial formation of a sigma complex (also known as an arenium ion), which is the rate-determining step. In a subsequent, faster step, a proton is removed to restore the aromaticity of the ring.
When considering the bromination of 2-bromobenzene, the use of this compound as a substrate would be expected to show no significant primary kinetic isotope effect. This is because the C-D bonds are not broken in the rate-determining step (the formation of the sigma complex). The absence of a primary KIE would provide strong evidence against a mechanism where C-H bond cleavage is the slow step.
Interestingly, for the non-catalytic bromination of benzene (B151609) with high concentrations of bromine, a small inverse secondary KIE has been observed. This suggests that the hybridization of the carbon atoms changes from sp2 in the starting material to sp3 in the transition state, leading to a slight tightening of the C-H/C-D bonds. A similar inverse KIE would be anticipated in a study involving this compound under similar conditions.
Mechanistic Insights into Aromatic Hydroxylation and Other Transformations
Aromatic hydroxylation is a key transformation in both synthetic chemistry and biological systems, often catalyzed by enzymes such as cytochrome P450. nih.gov The mechanism of this reaction can be complex, potentially involving intermediates like arene oxides or radical cations. nih.gov
The use of this compound can help to unravel these mechanistic details. For instance, if a significant primary KIE is observed upon hydroxylation, it would suggest that C-H bond cleavage is involved in the rate-determining step, possibly through a hydrogen atom abstraction mechanism. Conversely, the absence of a primary KIE might point towards a mechanism where the initial attack of the hydroxylating species on the aromatic ring is the slow step, with subsequent rearrangement and proton loss occurring more rapidly.
In other transformations, such as those involving organometallic intermediates, this compound can be used to probe the nature of C-H activation steps. The magnitude of the KIE can provide information about the geometry of the transition state and the degree of C-H bond breaking.
Tracing Reaction Pathways in Organic Transformations
The strategic placement of deuterium atoms in this compound makes it an excellent tracer for following the course of complex organic reactions. By monitoring the position of the deuterium labels in the products and any isolated intermediates, it is possible to map out reaction pathways and exclude alternative mechanisms. acs.org
Deuterium as a Label in Complex Reaction Sequences
In multi-step reaction sequences, it can be challenging to determine the exact connectivity changes that occur. By starting with this compound, the fate of the deuterium atoms can be tracked using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
For example, in reactions that might proceed through rearrangements or migrations, the final position of the deuterium atoms in the product skeleton provides a clear picture of the molecular gymnastics that have taken place. If a deuterium atom that was initially at a specific position on the benzene ring is found at a different location in the product, it provides direct evidence for a rearrangement process.
Identification of Intermediate Species and Radical Pathways
The identification of transient intermediates is a key aspect of mechanistic chemistry. While direct observation of these species can be difficult, the use of isotopically labeled starting materials can provide indirect evidence for their existence. For instance, if a reaction involving this compound leads to products with a scrambled distribution of deuterium, it could suggest the formation of a symmetrical intermediate where the deuterium and hydrogen atoms become equivalent.
Furthermore, deuterium labeling can be instrumental in distinguishing between ionic and radical pathways. In some free-radical reactions, hydrogen atom abstraction is a key step. osti.gov The use of this compound would be expected to exhibit a significant primary KIE if a deuterium atom is abstracted in the rate-determining step of a radical process. The magnitude of this KIE can also provide insights into the nature of the radical transition state.
| Mechanistic Question | Experimental Approach with this compound | Expected Outcome and Interpretation |
|---|---|---|
| Is C-H bond broken in the rate-determining step of bromination? | Measure the KIE for the bromination reaction. | No significant primary KIE (kH/kD ≈ 1) would confirm that C-H bond cleavage occurs after the rate-determining step. |
| Does aromatic hydroxylation proceed via H-atom abstraction? | Measure the KIE for the hydroxylation reaction. | A large primary KIE (kH/kD > 2) would support a rate-determining H-atom abstraction mechanism. |
| Does a rearrangement occur during a substitution reaction? | Analyze the deuterium distribution in the product by NMR or MS. | Migration of a deuterium label from its original position would provide evidence for a rearrangement. |
| Is a symmetrical intermediate formed? | Analyze the deuterium distribution in the products from a reaction at a single deuterated site. | Scrambling of the deuterium label to multiple positions would suggest the formation of a symmetrical intermediate. |
Stereochemical and Regiochemical Investigations
The isotopic labeling of molecules serves as a powerful tool in elucidating reaction mechanisms, particularly in distinguishing between pathways that would otherwise be indistinguishable. The strategic placement of deuterium atoms in a reactant, such as in this compound, allows for the tracing of atomic and molecular fragments throughout a chemical transformation. This technique is especially valuable in stereochemical and regiochemical studies, where the precise location of atoms in the product molecules provides critical insights into the transition states and intermediates involved.
Hypothetical Application in Regiochemical Analysis of Aryne Intermediates
One of the primary areas where this compound could offer significant mechanistic insights is in the study of reactions proceeding through benzyne intermediates. The generation of benzyne from this compound would lead to a deuterated benzyne, which, if unsymmetrically substituted, could react with a nucleophile at two different positions. The analysis of the deuterium distribution in the final products would unequivocally determine the regioselectivity of the nucleophilic addition.
Consider the generation of 3-deuterobenzyne from this compound. The subsequent reaction with a generic nucleophile (Nu) could, in principle, yield two different regioisomeric products. The position of the deuterium atom in the product would reveal the site of nucleophilic attack.
Table 1: Hypothetical Regiochemical Outcome of Nucleophilic Addition to 3-Deuterobenzyne
| Reactant | Intermediate | Possible Products | Deuterium Position Indicates |
|---|---|---|---|
| This compound | 3-Deuterobenzyne | Product A | Attack at C2 |
This table is a conceptual representation and does not reflect published experimental data.
Potential Use in Stereochemical Probes of Metal-Catalyzed Cross-Coupling Reactions
In the realm of transition-metal-catalyzed cross-coupling reactions, understanding the intimate details of bond-forming steps is crucial for the rational design of catalysts and the prediction of stereochemical outcomes. While this compound itself is achiral, its derivatives could be employed to probe the stereochemistry of reactions at a prochiral center or to investigate diastereoselectivity in reactions with chiral partners.
For instance, if a derivative of this compound bearing a prochiral center were to undergo an oxidative addition to a metal catalyst, the resulting organometallic intermediate could be diastereomeric. The deuterium labeling could potentially influence the spectroscopic properties of these diastereomers, aiding in their characterization and in the determination of the stereochemical course of the reaction.
Table 2: Conceptual Stereochemical Investigation Using a Derivative of this compound
| Reaction Step | Species | Potential Information from Deuterium Labeling |
|---|---|---|
| Oxidative Addition | Diastereomeric Organometallic Intermediates | Aid in NMR assignment of diastereomers |
This table is a conceptual representation and does not reflect published experimental data.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromobenzene 1,3,5 D3
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 2-Bromobenzene-1,3,5-d3, providing definitive evidence of deuterium (B1214612) incorporation and offering insights into the molecule's electronic environment.
The verification of deuterium substitution at the 1, 3, and 5 positions of the benzene (B151609) ring is straightforwardly accomplished by comparing the ¹H and ¹³C NMR spectra of this compound with its non-deuterated analogue, bromobenzene (B47551).
In the ¹H NMR spectrum of standard bromobenzene, signals corresponding to the ortho (H2, H6), meta (H3, H5), and para (H4) protons are typically observed as complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) chegg.com. For this compound, the successful substitution of deuterium for hydrogen at positions 1, 3, and 5 results in the disappearance of the corresponding proton signals. The spectrum simplifies significantly, showing signals only for the protons at the C2 and C4 positions.
¹³C NMR spectroscopy provides complementary and conclusive evidence. In a standard proton-decoupled ¹³C NMR spectrum of bromobenzene, four distinct signals are expected for the six carbon atoms due to symmetry. The carbon atom attached to the bromine (C1, the ipso-carbon) is notably shielded due to the "heavy atom effect" stackexchange.com. When deuterium is incorporated, the carbons directly bonded to deuterium (C1, C3, C5) exhibit two key changes:
Isotope Shift: A small upfield shift (typically 0.1-0.5 ppm) in the resonance of the deuterated carbon.
C-D Coupling: The signal for each deuterated carbon atom splits into a 1:1:1 triplet. This occurs because deuterium is a spin-1 nucleus.
The absence of these carbons in a standard proton-decoupled spectrum, or their appearance as low-intensity triplets, confirms deuteration.
| Position | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |
| Bromobenzene | Present (multiplet) | Present (singlet) |
| This compound (C1, C3, C5) | Absent | Present (triplet, upfield shift) |
| This compound (C2, C4, C6) | Present (simplified pattern) | Present (singlet) |
While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR spectroscopy offers direct detection of the incorporated deuterium atoms. This technique is highly specific for observing deuterium nuclei. For this compound, the ²H NMR spectrum is expected to show a single resonance signal in the aromatic region. The presence of this signal provides unambiguous confirmation that deuterium has been incorporated into an aromatic environment, and its integration would correspond to the three deuterium atoms, verifying the extent of labeling.
Temperature-dependent NMR studies are a powerful method for investigating dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale nih.gov. In the context of substituted benzenes like this compound, these studies could potentially be used to investigate the rotational barrier around the C-Br bond.
By acquiring NMR spectra at various temperatures, changes in chemical shifts, signal line shapes, or coupling constants can be monitored. If the rotation around the C-Br bond were slow enough at low temperatures, one might observe distinct signals for atoms that would otherwise be equivalent due to rapid rotation. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this data allows for the calculation of the activation energy and other thermodynamic parameters of the dynamic process researchgate.net. While such barriers are typically low for C(sp²)-Br bonds, deuteration can subtly alter molecular vibrations and moments of inertia, potentially influencing these dynamics.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally sensitive to isotopic substitution, making it a key method for characterizing this compound.
The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies. The most significant changes are observed for modes that directly involve the movement of the substituted atoms.
C-D Stretching: The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. Due to the increased reduced mass of the C-D bond, the corresponding C-D stretching vibrations are expected at significantly lower frequencies, generally in the 2300-2200 cm⁻¹ range. The appearance of strong bands in this region is a clear indicator of deuteration.
C-D Bending: In-plane and out-of-plane C-H bending modes (often found below 1300 cm⁻¹) also shift to lower wavenumbers upon deuteration.
Ring Modes: Vibrational modes of the benzene ring itself are also affected by the increased mass at positions 1, 3, and 5. For example, the characteristic ring breathing mode, often a strong band in the Raman spectrum around 1000 cm⁻¹, would be expected to shift to a lower frequency irdg.org.
The table below summarizes the expected key vibrational modes for this compound.
| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Primary Technique |
| C-H Stretch | Stretching of C2-H and C4-H bonds | 3100 - 3000 | IR, Raman |
| C-D Stretch | Stretching of C1-D, C3-D, C5-D bonds | 2300 - 2200 | IR, Raman |
| Aromatic C=C Stretch | Ring stretching modes | 1600 - 1450 | IR, Raman |
| C-H Bending | In-plane and out-of-plane bending | 1300 - 690 | IR |
| C-D Bending | In-plane and out-of-plane bending | < 1000 | IR |
| C-Br Stretch | Stretching of the Carbon-Bromine bond | 1100 - 500 | IR, Raman |
To achieve unambiguous assignment of the numerous vibrational modes in a molecule like this compound, experimental spectra are often correlated with theoretical predictions from quantum chemical calculations nih.gov. Density Functional Theory (DFT) is a widely used computational method for this purpose. researchgate.net
The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a specific theoretical level, such as B3LYP with a basis set like 6-311++G(d,p) nih.gov.
Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities are calculated.
Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with the experimental data nih.gov.
By comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, each observed band can be confidently assigned to a specific molecular vibration (e.g., C-D stretch, ring deformation) researchgate.netaip.org. This correlative approach is crucial for distinguishing between closely spaced bands and for fully understanding the vibrational characteristics of the deuterated compound.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides indispensable data regarding the compound's isotopic purity, molecular weight, and structural integrity.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the isotopic purity of deuterated compounds. nih.gov This technique can distinguish between ions with very similar mass-to-charge ratios (m/z), allowing for the clear identification and quantification of different isotopologs (molecules that differ only in their isotopic composition). rsc.org The assessment of isotopic purity is critical as it verifies the success of the deuteration synthesis and ensures the reliability of the compound for its intended application. rsc.orgresearchgate.net
The process involves analyzing the sample using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source, to generate ions. nih.govresearchgate.net The instrument then separates these ions based on their precise m/z values. For this compound, the analysis focuses on the relative abundance of the desired D3-isotopolog compared to other species, such as D0, D1, D2, D4, etc. nih.gov
The isotopic purity is calculated by comparing the integrated peak areas of the various isotopologs. The percentage of isotopic purity is determined by the ratio of the abundance of the target deuterated species to the sum of abundances of all detected isotopologs. nih.gov HRMS provides the necessary accuracy and resolution to separate the isotopic peaks, which may be very close in mass. researchgate.net
Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of a this compound Sample
| Isotopolog | Theoretical m/z ([M+H]⁺, ⁷⁹Br) | Observed m/z ([M+H]⁺, ⁷⁹Br) | Relative Abundance (%) |
| D0 (C₆H₅Br) | 156.9651 | 156.9653 | 0.5 |
| D1 (C₆H₄DBr) | 157.9714 | 157.9712 | 1.5 |
| D2 (C₆H₃D₂Br) | 158.9777 | 158.9779 | 2.0 |
| D3 (C₆H₂D₃Br) | 159.9840 | 159.9841 | 95.8 |
| D4 (C₆HD₄Br) | 160.9902 | 160.9900 | 0.2 |
Note: This table presents hypothetical data for illustrative purposes. The m/z values are calculated for the protonated molecule containing the ⁷⁹Br isotope.
The analysis of fragmentation patterns in mass spectrometry provides structural confirmation of the molecule. libretexts.org When a molecule is ionized in the mass spectrometer, typically through electron impact (EI), the resulting molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org
For this compound, the mass spectrum is expected to show a distinctive molecular ion peak cluster. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as two peaks of almost equal intensity, separated by two m/z units (M⁺ and M+2). docbrown.info The presence of three deuterium atoms will increase the mass of the molecular ion by approximately 3 Da compared to unlabeled bromobenzene. nist.gov
The fragmentation of the this compound molecular ion would follow pathways characteristic of aromatic halogenated compounds. libretexts.org Key fragmentation steps include the loss of the bromine atom and the cleavage of the aromatic ring. The m/z values of the resulting fragments will be shifted according to the number of deuterium atoms they retain.
Key Expected Fragments:
[C₆H₂D₃Br]⁺• : The molecular ion. A doublet will be observed at m/z 158 and 160.
[C₆H₂D₃]⁺ : Formed by the loss of the bromine radical. This fragment would appear at m/z 79.
[C₄H₂D]⁺ : A smaller fragment resulting from the loss of C₂D₂ from the [C₆H₂D₃]⁺ ion, appearing at m/z 52.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Predicted m/z |
| Molecular Ion | [C₆H₂D₃⁷⁹Br]⁺• | 158 |
| Molecular Ion | [C₆H₂D₃⁸¹Br]⁺• | 160 |
| Phenyl-d3 Cation | [C₆H₂D₃]⁺ | 79 |
| Phenyl Cation (from H/D scrambling) | [C₆H₅]⁺ | 77 |
| Butadienyl-d1 Cation | [C₄H₂D]⁺ | 52 |
X-ray Diffraction Analysis of Related Bromobenzene Derivatives for Crystalline Packing Insights
While a specific crystal structure for this compound may not be readily available, insights into its potential solid-state packing can be derived from X-ray diffraction studies of related bromobenzene derivatives. nih.govresearchgate.net X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystal, providing detailed information on bond lengths, angles, and intermolecular interactions. mkuniversity.ac.in
Studies on substituted bromobenzenes reveal that crystal packing is often governed by a combination of weak intermolecular interactions, including π–π stacking, C–H···π interactions, and halogen bonding (Br···Br contacts). researchgate.netmpg.de The presence and orientation of the bromine atom significantly influence the supramolecular architecture. nih.gov In many brominated aromatic compounds, the bromine atom participates in halogen bonding and other short contacts, directing the assembly of molecules in the crystal lattice. mpg.de
Table 3: Example Crystallographic Data for a Related Bromobenzene Derivative (N-(4-Bromophenyl)-4-methoxybenzenesulfonamide)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345(2) |
| b (Å) | 7.891(1) |
| c (Å) | 14.567(3) |
| β (°) | 109.87(1) |
| Volume (ų) | 1334.5(4) |
| Z | 4 |
Source: This data is provided as a representative example from a published study on a bromobenzene derivative to illustrate typical crystallographic parameters. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Contributions to Method Development in Organic Chemistry
Isotopically labeled compounds are indispensable for probing the mechanisms of chemical reactions. The presence of deuterium (B1214612) in place of protium (B1232500) can lead to a kinetic isotope effect (KIE), which provides profound insight into bond-breaking events in the rate-determining step of a reaction.
In the development of new methods for arene bromination, particularly those involving C-H activation, 2-Bromobenzene-1,3,5-d3 can serve as a mechanistic probe. acs.org By comparing the reaction rates and outcomes of the deuterated substrate with its non-deuterated analog, researchers can determine whether the C-H (or C-D) bond is cleaved during the rate-limiting step of the reaction. A significant difference in reaction rate (a primary KIE) would support a mechanism where C-H bond breaking is kinetically relevant, a foundational insight for optimizing new catalytic systems for arene functionalization. researchgate.net
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The regiochemical outcome of these reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituent. In this compound, the bromine atom is an ortho-, para-directing group, albeit a deactivating one due to its inductive electron-withdrawing effect. This directs incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions.
The presence of deuterium at the 1, 3, and 5 positions can introduce a kinetic isotope effect. For most EAS reactions, such as nitration and halogenation, the formation of the intermediate sigma complex is the slow, rate-determining step, while the subsequent loss of a proton (or deuteron) is fast. libretexts.orgyoutube.com In these cases, no significant KIE is observed, and the regioselectivity is dictated almost entirely by the directing effect of the bromine atom. libretexts.orgyoutube.com
However, in certain EAS reactions, such as sulfonation, the deprotonation step can be reversible and kinetically significant. quora.com In such a scenario, the stronger C-D bond would be broken more slowly than a C-H bond, potentially disfavoring substitution at the deuterated positions. This could theoretically enhance the regioselectivity for substitution at the non-deuterated C4 and C6 positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table outlines the directing effects and potential isotopic influences on the sites of electrophilic attack.
| Position | Substituent | Directing Influence of Bromo Group | Potential Kinetic Isotope Effect (KIE) | Predicted Major Product Position(s) |
| C1 | Deuterium | - | Possible KIE if C-D cleavage is rate-limiting | Minor |
| C3 | Deuterium | Meta | Possible KIE if C-D cleavage is rate-limiting | Minor |
| C4 | Hydrogen | Para (Activating) | No KIE (C-H cleavage) | Major |
| C5 | Deuterium | Meta | Possible KIE if C-D cleavage is rate-limiting | Minor |
| C6 | Hydrogen | Ortho (Activating) | No KIE (C-H cleavage) | Major (sterically hindered vs. C4) |
Development of Deuterated Organic Materials
The incorporation of deuterium into organic materials, particularly those for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs), has been shown to significantly enhance device performance and longevity. google.comzeochem.com The fundamental reason for this improvement lies in the greater mass of deuterium compared to protium, which results in a stronger C-D bond compared to the C-H bond. This increased bond strength makes the deuterated material more resistant to thermal and oxidative degradation, which are common failure mechanisms in organic electronic devices. scielo.org.mxukisotope.com
This compound is a valuable precursor for synthesizing deuterated polymers and small molecules for these advanced materials. zeochem.com Through polymerization methods that utilize cross-coupling reactions (e.g., Suzuki polycondensation), this deuterated building block can be incorporated into the backbone of conjugated polymers. resolvemass.caazimuth-corp.com The resulting materials exhibit enhanced stability, which can translate to longer operational lifetimes for devices like OLEDs. google.comzeochem.com Furthermore, deuteration can subtly alter the vibrational frequencies of the molecule, which can be used to fine-tune the photophysical properties of the material and shift unwanted IR absorptions. azimuth-corp.comnih.gov
Incorporation into Functional Materials for Optoelectronic Applications
The strategic use of isotopically labeled compounds is a cornerstone of advanced materials science, and this compound serves as a key deuterated building block for the synthesis of high-performance organic semiconductors. Its utility lies in its ability to introduce selectively deuterated phenyl rings into complex π-conjugated systems destined for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). google.comzeochem.com
The bromine atom on the molecule is a versatile functional group for carbon-carbon bond formation. It is readily employed in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of conjugated polymers and complex organic molecules. patsnap.com Synthetic routes such as the Suzuki, Stille, and Heck reactions allow for the precise incorporation of the 2-bromo-1,3,5-trideuteriobenzene moiety into a larger molecular architecture. patsnap.com
For instance, in the synthesis of a polymer for an OLED emissive layer, this compound could be reacted with an appropriate di-boronic ester partner via a palladium-catalyzed Suzuki coupling reaction. This process would create a new, larger molecule where the deuterated phenyl ring is now part of the conjugated backbone. By polymerizing these deuterated monomers, chemists can produce organic semiconductors where the vulnerable C-H bonds on specific aromatic rings have been replaced by more stable C-D bonds. These deuterated materials are then integrated as emissive or charge-transporting layers in the fabrication of optoelectronic devices. google.com The selective placement of deuterium allows for the targeted enhancement of material stability without fundamentally altering the core electronic structure responsible for its light-emitting or charge-carrying properties.
Deuterium Effects on Material Properties and Performance
The substitution of hydrogen (protium) with its heavier isotope, deuterium, in organic materials for optoelectronics imparts significant and beneficial changes to their physical properties and operational performance. This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond has a larger bond dissociation energy and a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength makes deuterated materials more resistant to chemical and thermal degradation.
In the context of optoelectronic devices like OLEDs, this enhanced stability is critical. During operation, high-energy excitons can lead to the vibrational excitation and eventual cleavage of C-H bonds, creating non-radiative decay pathways and degrading the material. By replacing these bonds with stronger C-D bonds, non-radiative decay processes are suppressed, leading to a significant enhancement in the device's operational lifetime and efficiency. researchgate.netrsc.org Research has demonstrated that deuterating the organic molecules in the emissive layer of an OLED can dramatically prolong its lifespan. researchgate.netisotope.com For example, doping an OLED's emitting layer with a deuterated iridium complex, D-Ir(mppy)3, resulted in a device lifetime 5.9 times longer than its non-deuterated counterpart. researchgate.net
Beyond device longevity, deuteration can lead to substantial improvements in quantum efficiency. A study on deuterated aluminum 8-hydroxyquinoline (B1678124) (D-Alq3) found that its incorporation into an electroluminescent device resulted in an approximate 280% increase in external quantum efficiency at a current density of 500 mA/cm² compared to the standard protonated version. acs.org This improvement is attributed to the reduction in non-radiative vibrational quenching, allowing more excitons to decay radiatively and produce light.
The effects of deuteration also extend to other physical properties. Studies on donor-acceptor conjugated polymers have shown that deuteration can increase the material's melting and crystallization temperatures, indicating enhanced thermal stability. nih.govacs.org However, these same studies noted that deuteration did not significantly alter other crucial optoelectronic characteristics such as crystal packing, morphology, or charge mobility. nih.govacs.orgsemanticscholar.org This allows for the improvement of stability without negatively impacting the charge transport properties essential for efficient device operation.
Table 1: Comparison of Deuterated vs. Non-Deuterated OLED Performance
| Property | Non-Deuterated Material | Deuterated Material | Improvement Factor |
| Device Half-Lifetime | Ir(mppy)3 | D-Ir(mppy)3 | 5.9x |
| Initial Luminance | 188.1 cd/m² | 438.3 cd/m² | 2.3x |
| External Quantum Efficiency | Alq3 | D-Alq3 | ~2.8x |
This table presents a summary of research findings on the impact of deuteration on key OLED performance metrics.
Table 2: Physical Property Changes upon Deuteration of DPP-based Polymers
| Property | Protonated Polymer | Deuterated Polymer | Observation |
| Melting Temperature | Lower | Higher | Increased thermal stability |
| Crystallization Temperature | Lower | Higher | Increased thermal stability |
| Charge Mobility | No Significant Change | No Significant Change | Electronic properties maintained |
| Molecular Packing | No Significant Change | No Significant Change | Structural integrity maintained |
This table summarizes the observed effects of side-chain deuteration on the physical properties of diketopyrrolopyrrole (DPP) based conjugated polymers. nih.govacs.org
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
Current knowledge surrounding 2-Bromobenzene-1,3,5-d3 is primarily centered on its foundational chemical properties and its inferred applications based on the broader class of deuterated aromatic compounds. The strategic placement of deuterium (B1214612) atoms at the 1, 3, and 5 positions of the benzene (B151609) ring, with a bromine atom at the 2 position, provides a molecule with a distinct mass and spectroscopic signature.
The synthesis of this compound can be inferred from established methods for the synthesis of bromobenzene (B47551) and the deuteration of aromatic rings. A common synthetic route would likely involve the bromination of benzene-1,3,5-d3. This precursor, benzene-1,3,5-d3, can be prepared through hydrogen-deuterium exchange reactions on benzene, often catalyzed by strong acids or metal catalysts in the presence of a deuterium source like D₂O. The subsequent bromination would then introduce a bromine atom at one of the remaining protonated positions.
Key applications of deuterated compounds, and by extension this compound, include:
Mechanistic Studies: The kinetic isotope effect (KIE) is a primary area where deuterated compounds are invaluable. The substitution of hydrogen with deuterium can alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This allows researchers to probe reaction mechanisms in detail.
Internal Standards: In analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds serve as excellent internal standards. rsc.orgdataintelo.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but they are easily distinguishable by their mass, ensuring accurate quantification.
Pharmaceutical Research: Deuteration can alter the metabolic pathways of a drug, potentially leading to improved pharmacokinetic profiles, such as increased half-life and reduced toxicity. businessresearchinsights.comzeochem.com While specific research on this compound in this area is not prominent, it serves as a potential building block for more complex deuterated pharmaceutical agents.
Materials Science: Deuterated materials can exhibit enhanced properties, such as improved stability in organic light-emitting diodes (OLEDs). dataintelo.com
While direct and extensive research focusing solely on this compound is not widely published, its utility is understood within the context of these broader applications.
Identification of Knowledge Gaps and Unexplored Avenues
Despite the foundational understanding, there are significant knowledge gaps specifically concerning this compound. A primary gap is the lack of published, in-depth experimental studies that utilize this specific isomer and report detailed findings. This includes:
Specific Mechanistic Studies: While the potential for KIE studies is clear, there is a dearth of published research that explicitly uses this compound to elucidate the mechanism of a particular reaction. Such studies would provide valuable data on the reactivity of the C-H bonds at the 4 and 6 positions in the presence of the flanking deuterium atoms and the ortho-bromine substituent.
Detailed Environmental Fate and Transport Studies: The environmental behavior of deuterated compounds is not extensively studied. Research into the biodegradation, photolysis, and sorption of this compound would provide insights into the environmental impact of such specialty chemicals. symbioticresearch.netfisheries.org
Novel Synthetic Applications: The unique substitution pattern of this compound could be exploited in novel synthetic methodologies. For example, its use in cross-coupling reactions could be systematically investigated to understand the influence of the deuterium atoms on catalytic cycles.
Unexplored avenues for research include its potential application as a tracer in environmental studies to track the fate of brominated aromatic pollutants. Furthermore, its use as a precursor for the synthesis of more complex, selectively deuterated molecules for advanced materials or pharmaceutical applications remains a largely untapped area.
Emerging Trends in Deuterated Compound Research
The broader field of deuterated compound research is experiencing significant growth, driven by technological advancements and an increasing demand for precision in various scientific disciplines. metastatinsight.com Key emerging trends include:
Site-Specific Deuteration: There is a growing emphasis on developing synthetic methods that allow for the precise placement of deuterium atoms at specific molecular positions. brightspec.com This "precision deuteration" allows for a more nuanced tuning of a molecule's properties and provides more detailed information in mechanistic studies.
Deuterated Drugs: The development of deuterated pharmaceuticals is a major trend, with some deuterated drugs having already received regulatory approval. nih.gov This "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium to improve its metabolic profile, is an active area of pharmaceutical research and development. businessresearchinsights.comzeochem.com
Advanced Materials: The use of deuterated compounds in the development of high-performance materials is expanding. This includes applications in electronics, such as OLEDs with longer lifespans, and in the synthesis of specialty polymers with enhanced thermal stability. dataintelo.comapiary.io
Green Chemistry Approaches: Researchers are exploring more sustainable and efficient methods for the synthesis of deuterated compounds, including the use of flow chemistry and catalysts that operate under milder conditions.
Interdisciplinary Perspectives and Potential Impact on Related Fields
The research and application of deuterated compounds like this compound have a significant interdisciplinary impact.
Pharmacology and Toxicology: The ability to finely tune the metabolic fate of drugs through deuteration has profound implications for drug discovery and development, potentially leading to safer and more effective treatments. nih.govbris.ac.uk
Environmental Science: Isotopically labeled compounds are powerful tools for tracking the movement and transformation of pollutants in the environment, contributing to a better understanding of ecosystem dynamics. symbioticresearch.net
Materials Science and Engineering: The development of novel materials with enhanced properties through deuteration can drive innovation in electronics, optics, and other advanced technology sectors. dataintelo.comdataintelo.com
Analytical Chemistry: The demand for highly sensitive and accurate analytical methods continues to drive the development and application of new deuterated internal standards for mass spectrometry and NMR.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing 2-Bromobenzene-1,3,5-d3 with high isotopic purity?
- Methodological Answer : Deuterated analogs like this compound are typically synthesized via halogenation of pre-deuterated benzene derivatives or H/D exchange under controlled conditions. For example, bromination of benzene-1,3,5-d3 using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) can yield the target compound. Isotopic purity (≥98 atom% D) is achieved by using deuterium-enriched precursors and optimizing reaction conditions (e.g., temperature, solvent) to minimize proton contamination .
Q. How should researchers characterize the isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak shift due to deuterium substitution (e.g., m/z increases by 3 Da compared to the non-deuterated analog).
- NMR Spectroscopy : Deuterium substitution at the 1,3,5 positions eliminates proton signals at these sites, simplifying the aromatic region in ¹H NMR. Residual protons (e.g., at position 2) exhibit splitting patterns distinct from non-deuterated analogs.
- Isotopic Purity Validation : Quantitative ²H NMR or isotope-ratio mass spectrometry ensures ≥98 atom% D .
Advanced Research Questions
Q. How do deuterium substitutions at the 1,3,5 positions influence kinetic isotope effects (KIEs) in Pd-catalyzed C–H functionalization reactions?
- Methodological Answer : In Pd-catalyzed reactions, deuterium labeling alters the energy landscape of C–H bond cleavage. For example, in a study using benzene-1,3,5-d3, β-hydride elimination pathways showed significant KIEs due to differences in C–H vs. C–D bond strengths. Researchers can design kinetic experiments with isotopic labeling to track radical intermediates (e.g., observing P_H vs. P_D products) and quantify KIEs using GC-MS or LC-HRMS .
Q. How can researchers resolve contradictions in reported reaction yields when using deuterated substrates like this compound?
- Methodological Answer : Contradictions often arise from variations in deuteration levels, solvent effects, or catalyst compatibility. To address this:
- Iterative Data Analysis : Compare reaction outcomes across multiple batches of the deuterated compound, ensuring isotopic purity ≥98 atom% D.
- Control Experiments : Run parallel reactions with non-deuterated analogs to isolate isotope-specific effects.
- Mechanistic Probing : Use spectroscopic techniques (e.g., in situ IR) to monitor intermediate formation and identify rate-limiting steps influenced by deuterium .
Q. What strategies are effective for incorporating this compound into mechanistic studies of aromatic substitution reactions?
- Methodological Answer :
- Isotopic Tracers : Use this compound to track regioselectivity in SNAr or cross-coupling reactions. For example, deuterium labeling at the 1,3,5 positions simplifies analysis of substitution patterns in the resulting products.
- Competition Experiments : Compare reaction rates between deuterated and non-deuterated substrates to quantify KIEs and infer transition-state geometries .
Application-Oriented Questions
Q. How can this compound be utilized in studying metabolic stability of deuterated pharmaceuticals?
- Methodological Answer : Deuterated aromatic cores are used to enhance metabolic stability via the kinetic isotope effect. Researchers can:
- Synthesize Deuterated Drug Candidates : Incorporate this compound as a building block for deuterated analogs.
- In Vitro Metabolism Assays : Compare half-lives of deuterated vs. non-deuterated compounds in liver microsomes, using LC-MS to track deuterium retention .
Data Analysis & Validation
Q. What analytical approaches mitigate signal overlap challenges in NMR spectra of deuterated aromatic compounds?
- Methodological Answer :
- Selective Decoupling : Suppress residual proton signals from deuterated positions.
- 2D NMR Techniques : HSQC or HMBC correlations clarify connectivity in complex aromatic systems.
- Deuterium-Induced Simplification : Reduced splitting in ¹H NMR (due to deuteration) enhances resolution for remaining protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
